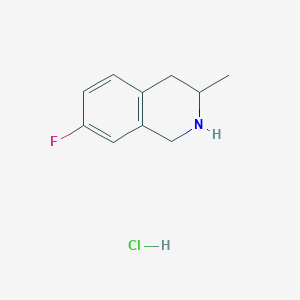

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

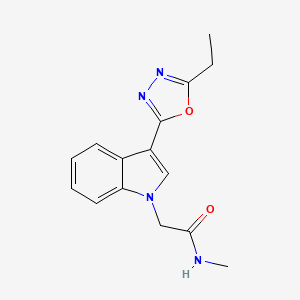

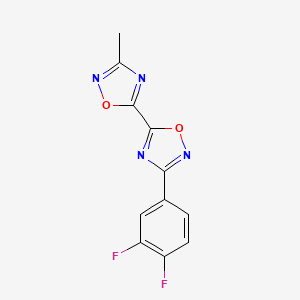

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of this compound is characterized by a heterocyclic scaffold . The compound has a molecular weight of 201.67.Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and complex . The reactions often involve cyclization processes and can result in the generation of various derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 182-183 °C . The compound is solid in form .科学的研究の応用

Synthesis and Antibacterial Activities

The compound has been explored for its potential in synthesizing antibacterial agents. For instance, temafloxacin hydrochloride, related to the tetrahydroisoquinoline structure, shows potent broad-spectrum antimicrobial properties. The synthesis and antibacterial activities of temafloxacin's enantiomers highlight the compound's relevance in developing antibacterial drugs (Chu et al., 1991).

Antioxidative or Prooxidative Effects

Research into the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, underscores the importance of structural variations in influencing the compound's effects on free-radical-initiated hemolysis of erythrocytes. These studies provide insights into how 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be utilized in therapeutic contexts, particularly in combating oxidative stress (Liu et al., 2002).

Antimalarial Activity

The synthesis and evaluation of tebuquine analogues, which share structural similarities with tetrahydroisoquinoline compounds, demonstrate significant activity against Plasmodium falciparum strains. This suggests a potential pathway for utilizing this compound in developing antimalarial therapies (O’Neill et al., 1997).

Selective Inhibitors of Phenylethanolamine N-methyltransferase

The exploration of 3-methyl-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) highlights the compound's potential in designing selective drugs. Fluorination techniques have shown promise in enhancing selectivity and inhibitory potency, opening avenues for therapeutic applications in treating diseases associated with PNMT activity (Grunewald et al., 2006).

Modulation of Glutamatergic/GABAergic Systems

Studies on 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound related to this compound, have demonstrated its ability to reverse stress-induced behavioral changes in rats. This suggests the compound's potential in modulating glutamatergic and GABAergic systems, offering insights into its use in treating psychiatric disorders (Pesarico et al., 2017).

将来の方向性

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs, such as 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, are likely to focus on further understanding their biological activities and potential therapeutic applications . The development of novel THIQ analogs with potent biological activity is also a significant area of interest .

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

THIQs are known to interact with their targets, leading to changes that result in their biological activity

Biochemical Pathways

Thiqs are known to impact various biochemical pathways, leading to their diverse biological activities

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

生化学分析

Biochemical Properties

The biochemical properties of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are not fully understood yet. It is known that tetrahydroisoquinolines are key fragments of diverse range of alkaloids and bioactive molecules . They can act as precursors for various alkaloids displaying multifarious biological activities .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of research data. It is known that tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .

特性

IUPAC Name |

7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJFJHCODUSJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2983694.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)